molecular formula C₁₅H₃₄O₂Si B1145343 9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol CAS No. 202405-16-1

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol

Cat. No. B1145343
M. Wt: 274.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol, also known as TBDMS-nonenol, is a synthetic compound commonly used in scientific research. It is a derivative of nonenol, which is a primary alcohol that can be found in various natural sources. TBDMS-nonenol is used as a protecting group in organic synthesis due to its stability and ease of removal.

Mechanism Of Action

The mechanism of action of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll involves the formation of a covalent bond between the TBDMS group and the hydroxyl group of the alcohol. This protects the hydroxyl group from unwanted chemical reactions. The TBDMS group can be removed through treatment with fluoride ions, which results in the cleavage of the Si-O bond and the restoration of the hydroxyl group.

Biochemical And Physiological Effects

9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll does not have any known biochemical or physiological effects. It is used solely as a protecting group in organic synthesis.

Advantages And Limitations For Lab Experiments

The advantages of using 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll as a protecting group include its stability, ease of removal, and compatibility with various reaction conditions. It is also relatively easy to synthesize and purify. The limitations of using 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll include the need for fluoride ions to remove the TBDMS group, which can be toxic and hazardous. 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll is also not suitable for use with certain functional groups, such as carboxylic acids and amines.

Future Directions

There are several future directions for the use of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll in scientific research. One area of interest is the development of new protecting groups that offer improved selectivity and stability. Another area of interest is the application of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll in the synthesis of complex natural products and pharmaceuticals. Additionally, the use of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll in the development of new materials and catalysts is an area of ongoing research.

Synthesis Methods

9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll can be synthesized through a multistep process that involves several chemical reactions. The first step involves the protection of nonenol with TBDMS chloride, which results in the formation of 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The product is then purified through column chromatography to obtain a pure compound.

Scientific Research Applications

9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll is widely used in scientific research as a protecting group for alcohols. It is used to protect the hydroxyl group of alcohols during chemical reactions, which prevents unwanted side reactions and allows for selective functionalization. 9-((tert-Butyldimethylsilyl)oxy)nonan-2-oll is also used in the synthesis of various natural products and pharmaceuticals. Its stability and ease of removal make it an ideal protecting group for many applications.

properties

IUPAC Name

9-[tert-butyl(dimethyl)silyl]oxynonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34O2Si/c1-14(16)12-10-8-7-9-11-13-17-18(5,6)15(2,3)4/h14,16H,7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXCYXCPDXCINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCO[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((tert-Butyldimethylsilyl)oxy)nonan-2-ol

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